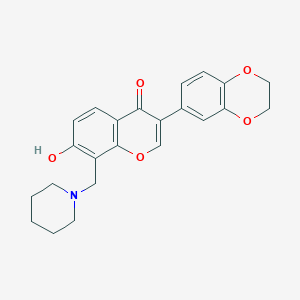

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one (CAS: 637751-93-0) is a synthetic flavonoid derivative with the molecular formula C₂₄H₂₅NO₅ and an average molar mass of 407.466 g/mol . Its structure comprises a chromen-4-one core substituted at position 3 with a 2,3-dihydro-1,4-benzodioxin moiety, a hydroxyl group at position 7, and a piperidin-1-ylmethyl group at position 8. The compound lacks defined stereocenters, as indicated by its stereochemical descriptor (0 of 1 defined stereocenters) .

Properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5/c25-19-6-5-16-22(26)18(15-4-7-20-21(12-15)28-11-10-27-20)14-29-23(16)17(19)13-24-8-2-1-3-9-24/h4-7,12,14,25H,1-3,8-11,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOCOMFNUAHZAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a derivative of the chromene class of compounds, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Characteristics

The molecular formula of the compound is with a molecular weight of 296.28 g/mol. The chemical structure features a chromenone backbone substituted with a piperidine moiety and a benzodioxin ring.

| Property | Value |

|---|---|

| Molecular Weight | 296.28 g/mol |

| Molecular Formula | C17H20O5 |

| LogP | 1.5854 |

| Polar Surface Area | 54.3 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Biological Activity Overview

Research indicates that compounds within the chromene class exhibit various biological activities including:

- Anticancer Activity : Several studies have shown that chromene derivatives can induce apoptosis in cancer cells by targeting tubulin polymerization, leading to cell cycle arrest and apoptosis through caspase activation .

- Antimicrobial Properties : Chromenes have demonstrated significant antimicrobial activity against various bacterial strains and fungi, suggesting their potential as therapeutic agents in treating infectious diseases .

- Antioxidant Effects : The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Tubulin Polymerization : By binding to tubulin at colchicine sites, the compound disrupts microtubule formation, which is crucial for mitosis .

- Apoptosis Induction : Activation of caspases leads to programmed cell death in cancer cells, reducing tumor growth .

- Antioxidant Mechanism : The compound's structure allows it to donate electrons and neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Case Studies and Research Findings

A number of studies have explored the biological activity of similar chromene derivatives:

- Study on Anticancer Activity : A study demonstrated that a related chromene derivative exhibited potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics .

- Antimicrobial Screening : In vitro tests revealed that another analog showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of substituted chromen-4-ones with modifications at positions 3, 6, 7, and 8. Below is a structural and functional comparison with closely related analogs:

Table 1: Structural and Physicochemical Comparison

<sup>a</sup> Ethyl group at position 6 enhances steric bulk; 2-methylpiperidine introduces chirality but undefined in this analog.

<sup>b</sup> Trifluoromethyl group at position 2 improves electronegativity and membrane permeability.

<sup>c</sup> Azepanylmethyl substituent (7-membered ring) may alter binding kinetics compared to 6-membered piperidine.

Key Structural and Functional Insights

The trifluoromethyl group in analog <sup>b</sup> significantly elevates electronegativity, which may improve metabolic stability and target binding .

Conformational Flexibility :

- The azepanylmethyl group in analog <sup>c</sup> introduces a larger, more flexible 7-membered ring compared to the piperidine group in the target compound. This could influence receptor interaction dynamics .

Stereochemical Considerations: Both the target compound and analog <sup>a</sup> lack defined stereocenters, simplifying synthesis but limiting enantioselective applications.

Pharmacophore Diversity :

- The benzodioxin moiety (common across all compounds) is associated with antioxidant and anti-inflammatory activity, while chromen-4-one derivatives are explored for kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.